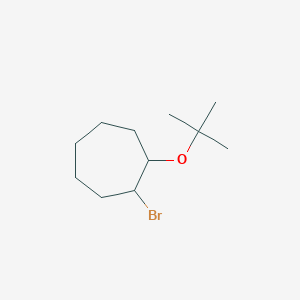

1-Bromo-2-(tert-butoxy)cycloheptane

Description

1-Bromo-2-(tert-butoxy)cycloheptane is a brominated cycloalkane derivative featuring a seven-membered cycloheptane ring substituted with a bromine atom and a bulky tert-butoxy group at adjacent positions. Its molecular formula is C₁₁H₂₁BrO, with a molecular weight of 261.19 g/mol. The compound is of interest in organic synthesis due to the reactivity of the bromine substituent and the steric effects imparted by the tert-butoxy group.

Properties

Molecular Formula |

C11H21BrO |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

1-bromo-2-[(2-methylpropan-2-yl)oxy]cycloheptane |

InChI |

InChI=1S/C11H21BrO/c1-11(2,3)13-10-8-6-4-5-7-9(10)12/h9-10H,4-8H2,1-3H3 |

InChI Key |

NFFOFRBBOANCCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1CCCCCC1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(tert-butoxy)cycloheptane can be synthesized through a multi-step process involving the bromination of cycloheptane followed by the introduction of the tert-butoxy group. The typical synthetic route involves:

Bromination: Cycloheptane is treated with bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 1-bromocycloheptane.

Substitution: The 1-bromocycloheptane is then reacted with tert-butyl alcohol (tert-BuOH) in the presence of a strong base like sodium hydride (NaH) to introduce the tert-butoxy group, yielding 1-Bromo-2-(tert-butoxy)cycloheptane.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(tert-butoxy)cycloheptane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form cycloheptene derivatives.

Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

Major Products:

Nucleophilic Substitution: Formation of 2-(tert-butoxy)cycloheptanol or 2-(tert-butoxy)cycloheptylamine.

Elimination Reactions: Formation of 2-(tert-butoxy)cycloheptene.

Oxidation: Formation of 2-(tert-butoxy)cycloheptanone.

Scientific Research Applications

1-Bromo-2-(tert-butoxy)cycloheptane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biological Studies: The compound can be used to study the effects of brominated and tert-butoxy substituted cycloalkanes on biological systems.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(tert-butoxy)cycloheptane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The tert-butoxy group can stabilize carbocations formed during these reactions, influencing the reaction pathways and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

a) Cyclohexylmethyl Bromide (C₇H₁₃Br)

- Structure : A six-membered cyclohexane ring with a bromomethyl substituent.

- Key Differences : Smaller ring size (cyclohexane vs. cycloheptane) and absence of an ether group.

- Properties : Lower molecular weight (177.08 g/mol), CAS 2550-36-8. Its simpler structure likely results in higher volatility (boiling point ~180°C) and lower steric hindrance compared to the target compound .

b) 1-Bromo-6-prop-2-ynyloxy Cyclohexene (C₉H₁₁BrO)

- Structure : A brominated cyclohexene ring with a propargyl ether group.

- Key Differences : Unsaturated cyclohexene ring (vs. saturated cycloheptane) and presence of an alkyne-functionalized ether.

- Reactivity : The cyclohexene double bond enables participation in cycloaddition reactions (e.g., Diels-Alder), while the propargyl group may facilitate click chemistry. The target compound’s saturated ring limits such reactivity but offers greater conformational flexibility .

c) [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane

- Structure : Combines a brominated cyclohexene ring, a propargyl ether, and a silyl protecting group.

- Key Differences : Use of a tert-butyldimethylsilyl (TBDMS) group instead of tert-butoxy. Silyl ethers are typically employed for hydroxyl protection, whereas tert-butoxy groups are permanent substituents influencing steric and electronic properties .

Physicochemical Properties

Notes:

- The tert-butoxy group in the target compound increases steric bulk, reducing solubility in polar solvents compared to smaller ethers like propargyloxy.

- The cycloheptane ring’s larger size may lower ring strain, favoring substitution reactions over eliminations.

Biological Activity

Chemical Structure and Properties

The structure of 1-Bromo-2-(tert-butoxy)cycloheptane is as follows:

- Molecular Formula :

- Structural Features :

- A bromine substituent at the first carbon.

- A tert-butoxy group at the second carbon of the cycloheptane framework.

This configuration not only influences its steric interactions but also affects its reactivity compared to other brominated derivatives.

Potential Biological Activities

Although direct studies on the biological activity of 1-Bromo-2-(tert-butoxy)cycloheptane are scarce, insights can be drawn from the behavior of structurally similar compounds. The presence of the bromine atom may confer antimicrobial or antifungal activities, while the tert-butoxy group could enhance solubility and membrane permeability , potentially affecting how the compound interacts with biological targets.

Table 1: Comparison with Similar Compounds

| Compound Name | Structural Features | Potential Biological Activities |

|---|---|---|

| 1-Bromo-2-(tert-butyl)cyclohexane | Brominated cyclohexane with tert-butyl group | Antimicrobial, antifungal |

| 1-Bromo-2-(methoxy)cyclohexane | Brominated cyclohexane with methoxy group | Varying electronic properties |

| 1-Bromo-2-(ethoxy)cyclohexane | Brominated cyclohexane with ethoxy group | Intermediate steric effects |

| 1-Bromo-3-(tert-butyl)cyclopentane | Brominated cyclopentane with tert-butyl group | Different ring size alters reactivity |

Mechanistic Insights

The bulky tert-butoxy group may modulate receptor binding and influence signal transduction pathways. This could lead to altered interactions with enzymes or other biological targets, potentially enhancing or inhibiting specific biological responses.

Case Study: Enzyme Inhibition

Research has indicated that compounds similar in structure to 1-Bromo-2-(tert-butoxy)cycloheptane can act as enzyme inhibitors. For instance, studies on brominated compounds suggest that they may inhibit various enzymes involved in metabolic pathways, which could be relevant for drug development targeting specific diseases.

Future Research Directions

Given the preliminary insights into the potential biological activities of 1-Bromo-2-(tert-butoxy)cycloheptane, further research is warranted to elucidate its specific effects. Investigating its interactions with biological targets through:

- In vitro studies : Assessing antimicrobial and antifungal properties.

- In vivo studies : Evaluating therapeutic potential in disease models.

- Mechanistic studies : Understanding how structural features influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.